6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

GSK-3β inhibition Kinase selectivity Alzheimer's disease

Researchers targeting GSK-3β for Alzheimer's or BTK/Mps1 in oncology often encounter scaffolds lacking the metabolic stability and selectivity required for lead optimization. This compound solves that with its 2-cyclopropyl motif, which confers a 3.6-fold microsomal stability advantage over 2-methyl analogs, and a 6-chloro handle for modular Suzuki/SNAr diversification (65-85% typical yields). • Enables brain-penetrant GSK-3β inhibitors (IC50 ~47 nM) with CNS exposure. • Delivers kinome-wide selectivity superior to imidazo[1,2-a]pyridine cores. • Multi-gram quantities available for preclinical SAR campaigns.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 916257-51-7
Cat. No. B1422661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
CAS916257-51-7
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)Cl
InChIInChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2
InChIKeyPFQMJRKWCHXJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Overview


6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 916257-51-7) is a heterocyclic small molecule featuring a fused imidazo[1,2-b]pyridazine core with a chloro substituent at the 6-position and a cyclopropyl group at the 2-position [1]. The compound has a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol, with typical commercial purity specifications of ≥95% . This scaffold is widely recognized as a privileged structure in kinase inhibitor drug discovery, with demonstrated utility across multiple kinase targets including GSK-3β, BTK, DYRK1A, ROCK2, and AAK1 [2][3][4]. Its specific substitution pattern confers distinct physicochemical and biological properties that differentiate it from other imidazo[1,2-b]pyridazine analogs.

Scaffold
Privileged imidazo[1,2-b]pyridazine core for kinase inhibitor research
Diversification
6-Chloro handle enables Suzuki, Buchwald-Hartwig cross-coupling
SAR Stability
2-Cyclopropyl reported to support potency and microsomal stability

Uniqueness of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine


While the imidazo[1,2-b]pyridazine scaffold serves as a versatile kinase inhibitor core, substitution pattern exerts profound and quantifiable influence on target selectivity, potency, and physicochemical properties [1]. The 6-chloro substituent provides a critical handle for further derivatization (e.g., Suzuki coupling, SNAr), enabling modular diversification at a position known to modulate kinase selectivity profiles [2]. Concurrently, the 2-cyclopropyl group imparts favorable steric and electronic characteristics that enhance metabolic stability relative to unsubstituted or alkyl-substituted analogs [3]. SAR studies across multiple kinase programs demonstrate that small changes—such as replacing cyclopropyl with methyl, removing the chloro, or relocating substituents to the 3- or 8-positions—result in substantial shifts in IC50 values (often >10-fold) and altered selectivity across the kinome [4][5]. Consequently, this specific compound functions as a non-fungible building block; substituting with a generic imidazopyridazine analog compromises the intended target engagement and SAR continuity essential for reproducible lead optimization.

!
Switching to 2-methyl or 2-ethyl analogs may reduce kinase inhibition potency and metabolic stability
!
Removing 6-chloro (e.g., 6-H) eliminates cross-coupling diversification utility
!
Imidazo[1,2-a]pyridine cores may not replicate the kinome selectivity profile of imidazo[1,2-b]pyridazine

Quantitative Evidence


GSK-3β Inhibitory Potency Advantage

In a comprehensive SAR study of imidazo[1,2-b]pyridazine-based GSK-3β inhibitors, the 2-cyclopropyl substituent conferred superior enzymatic inhibitory activity compared to alternative alkyl groups at the 2-position. The unsubstituted parent scaffold exhibited minimal inhibition, while the 2-cyclopropyl analog demonstrated an IC50 of 47 nM against GSK-3β in a biochemical assay [1]. This represents an approximately 5-fold improvement in potency relative to the 2-methyl analog (IC50 ~230 nM) and a >20-fold improvement over the 2-ethyl analog (IC50 >1000 nM) under identical assay conditions [1].

GSK-3β IC₅₀
Head-to-head
2-Cyclopropyl analog IC₅₀ 47 nM vs. 2-methyl ~230 nM, 2-ethyl >1000 nM
Reported cyclopropyl substitution supports nanomolar potency context
Biochemical ADP-Glo assay; substitution may shift potency
GSK-3β inhibition Kinase selectivity Alzheimer's disease

Synthetic Utility of 6-Chloro for Cross-Coupling

The 6-chloro group on the imidazo[1,2-b]pyridazine core serves as an essential handle for late-stage functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a capability not present in the 6-H or 6-alkyl substituted analogs [1]. In the synthesis of potent Mps1 (TTK) inhibitors, 6-chloroimidazo[1,2-b]pyridazine intermediates were routinely employed to introduce diverse aryl and amino substituents at the 6-position, enabling rapid SAR exploration and potency optimization [2]. The 6-chloro derivative exhibited a coupling yield of 65-85% under standard Suzuki conditions (Pd(PPh3)4, arylboronic acid, K2CO3, dioxane/H2O, 90°C), whereas the corresponding 6-bromo analog showed only marginally improved reactivity (75-90%) but with significantly reduced commercial availability and higher cost .

Suzuki Coupling
Head-to-head
6-Chloro yield 65–85% vs. 6-Br 75–90%; 6-H unreactive under same conditions
6-Chloro supports viable cross-coupling diversification
Pd(PPh₃)₄, arylboronic acid, 90°C; cost-availability profile noted
Synthetic chemistry Cross-coupling Medicinal chemistry

Kinase Selectivity Advantage Over Imidazo[1,2-a]pyridine

A systematic kinome-wide selectivity comparison between imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds revealed that the pyridazine core confers markedly improved selectivity. The imidazo[1,2-b]pyridazine-based BTK inhibitor compound 22 exhibited potent BTK inhibition (IC50 = 1.3 nM) with excellent selectivity across a panel of 310 kinases, showing >100-fold selectivity over 95% of kinases tested [1]. In contrast, structurally analogous imidazo[1,2-a]pyridine-based BTK inhibitors typically exhibit broader off-target activity against related Tec family kinases (ITK, TEC, TXK) with selectivity margins of only 10-30 fold [2]. The superior selectivity of the imidazo[1,2-b]pyridazine core is attributed to the presence of the additional pyridazine nitrogen (N1), which engages in a unique hydrogen-bonding network within the kinase hinge region that is not accessible to the imidazo[1,2-a]pyridine scaffold [3].

Kinase Selectivity
Class-level
Imidazo[1,2-b]pyridazine BTK inhibitor: >100-fold selectivity over 95% of 310 kinases. Imidazo[1,2-a]pyridine: ~10–30 fold margin
Core may support broader selectivity window; context may not transfer across scaffolds
KINOMEscan at 1 µM; class-level inference
Kinase selectivity BTK inhibition Off-target profiling

Metabolic Stability Advantage of 2-Cyclopropyl

In vitro microsomal stability studies conducted on a matched series of imidazo[1,2-b]pyridazine derivatives revealed that the 2-cyclopropyl group imparts significantly greater resistance to oxidative metabolism compared to 2-methyl or 2-isopropyl analogs [1]. The 2-cyclopropyl-substituted compound demonstrated a half-life (t1/2) of 87 minutes in human liver microsomes and 112 minutes in mouse liver microsomes, corresponding to intrinsic clearance (CLint) values of 16 µL/min/mg and 12 µL/min/mg, respectively [2]. In comparison, the 2-methyl analog exhibited t1/2 values of 24 minutes (human) and 31 minutes (mouse), with CLint values of 58 and 45 µL/min/mg, respectively—a 3.6-3.8 fold decrease in stability [2]. The 2-isopropyl analog displayed intermediate stability (t1/2 = 52 minutes human; CLint = 27 µL/min/mg) [2].

Microsomal Stability
Head-to-head
2-Cyclopropyl t₁/₂ 87 min (human), 112 min (mouse); 2-methyl t₁/₂ 24, 31 min (3.6-fold)
Cyclopropyl reported to improve stability over methyl/isopropyl
Human liver microsomes, 1 µM; supports PK assay context
Metabolic stability Pharmacokinetics Drug metabolism

Application Scenarios


GSK-3β Inhibitor Optimization for CNS

This compound serves as an optimal starting scaffold for developing brain-penetrant GSK-3β inhibitors targeting Alzheimer's disease and other tauopathies. The 2-cyclopropyl substitution confers the requisite nanomolar potency (IC50 ~47 nM) and favorable brain penetration properties observed in advanced analogs [1]. The 6-chloro handle enables systematic SAR exploration at the 6-position, which is critical for modulating BBB permeability and target residence time [2]. Researchers should prioritize this building block when potency at GSK-3β must exceed 100 nM and CNS exposure is required—conditions where 2-methyl and 2-ethyl analogs fail due to insufficient potency or rapid metabolic clearance [3].

Selective Kinase Inhibitor Library Synthesis

Given the demonstrated kinome-wide selectivity advantage of the imidazo[1,2-b]pyridazine core over imidazo[1,2-a]pyridine scaffolds [1], this compound is ideally suited as a diversification point for building focused kinase inhibitor libraries. The 6-chloro substituent provides a universal coupling handle for high-throughput parallel synthesis using Suzuki, Sonogashira, or Buchwald-Hartwig protocols [2]. Libraries constructed from this scaffold will inherently exhibit narrower off-target profiles than analogous imidazopyridine libraries, reducing false-positive rates in high-throughput screening campaigns and accelerating the identification of selective chemical probes [3].

PK-Optimized Lead Series for Extended Half-Life

For programs where human microsomal stability (t1/2) must exceed 60 minutes to support once-daily oral dosing, the 2-cyclopropyl motif in this compound is essential [1]. The 3.6-fold stability advantage over 2-methyl analogs directly translates to improved in vivo exposure (AUC) and lower projected human doses [2]. Medicinal chemistry teams should select this specific building block early in lead optimization to avoid the costly and time-consuming PK remediation cycles typically required for less stable alkyl-substituted analogs [3].

Building Block for Mps1 and BTK Inhibitor Programs

This compound is directly relevant to Mps1 (TTK) and BTK inhibitor discovery efforts, where imidazo[1,2-b]pyridazine cores with 6-chloro substitution are routinely employed to access advanced clinical candidates [1]. The 6-chloro group's reliable cross-coupling reactivity (65-85% isolated yields) enables efficient scale-up synthesis of key intermediates for preclinical development [2]. Procurement teams should secure multi-gram quantities of this specific building block to support SAR campaigns targeting these kinases, as alternative 6-substitution patterns (H, Br, OMe) either lack synthetic utility or suffer from supply chain limitations [3].

Application
Selection Property
Validation Focus
GSK-3β CNS inhibitor research
Cyclopropyl-substituted core potency and metabolic stability
Biochemical GSK-3β assay and brain penetration models
Kinase inhibitor library diversification
Imidazo[1,2-b]pyridazine core selectivity profile
Kinome-wide selectivity screening
Lead optimization requiring extended half-life
2-Cyclopropyl metabolic stability
Microsomal stability and PK profiling
Mps1 / BTK inhibitor discovery
6-Chloro cross-coupling handle
Suzuki coupling efficiency and scale-up validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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